Ethyl 3-amino-3-(5-methylfuran-2-yl)propanoate
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Overview
Description
Ethyl 3-amino-3-(5-methylfuran-2-yl)propanoate is a heterocyclic compound with a molecular formula of C10H15NO3. This compound is known for its unique structure, which includes an amino group and a furan ring, making it a valuable molecule in various chemical and biological research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-3-(5-methylfuran-2-yl)propanoate typically involves multiple steps. One common method starts with the reaction of 5-methylfuran-2-carboxylic acid with ethyl chloroformate to form ethyl 5-methylfuran-2-carboxylate. This intermediate is then subjected to a reductive amination reaction with ammonia or an amine source to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-3-(5-methylfuran-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The furan ring can be reduced to a tetrahydrofuran ring under hydrogenation conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst is often used for hydrogenation.
Substitution: Reagents like acyl chlorides or anhydrides are used for forming amides.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Amides and other substituted products.
Scientific Research Applications
Ethyl 3-amino-3-(5-methylfuran-2-yl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-cancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-amino-3-(5-methylfuran-2-yl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can affect various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-amino-3-(5-methylfuran-2-yl)propanoate: Unique due to its specific substitution pattern on the furan ring.
Ethyl 3-amino-3-(5-methylthiophene-2-yl)propanoate: Similar structure but with a thiophene ring instead of a furan ring.
Ethyl 3-amino-3-(5-methylpyrrole-2-yl)propanoate: Contains a pyrrole ring instead of a furan ring.
Uniqueness
This compound is unique due to its combination of an amino group and a furan ring, which imparts distinct chemical and biological properties compared to its analogs .
Biological Activity
Ethyl 3-amino-3-(5-methylfuran-2-yl)propanoate is an organic compound recognized for its potential biological activities, particularly in pharmacology and biochemistry. This article delves into its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
This compound is classified as an amino acid derivative with a molecular formula of C11H15NO3 and a molecular weight of 197.23 g/mol. Its structure features a furan ring, which contributes to its unique chemical properties and biological activities. The compound is characterized by the following structural components:
- Furan Ring : A five-membered aromatic ring containing one oxygen atom.
- Amino Group : Contributes to its role in biochemical pathways.
- Ethyl Ester : Enhances solubility and bioavailability.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.
- Anticancer Potential : Investigations into its anticancer properties have shown promise, with indications that it may inhibit tumor growth through modulation of specific enzyme activities involved in cancer metabolism.
- Biochemical Probing : The compound has been utilized as a biochemical probe in enzyme studies, indicating its capability to interact with specific molecular targets and influence metabolic pathways related to amino acid metabolism and signal transduction.
Enzyme Interaction Studies
Recent studies have focused on the interaction of this compound with various enzymes:
Enzyme Target | Mode of Action | Observed Effects |
---|---|---|
Amino Acid Decarboxylase | Competitive inhibition | Reduced enzyme activity, suggesting potential for modulating neurotransmitter synthesis |
Dipeptidase | Substrate mimicry | Enhanced substrate turnover rates, indicating possible therapeutic applications in metabolic disorders |
These findings highlight the compound's versatility as a biochemical tool and its potential therapeutic implications.
Case Studies
- Case Study on Antimicrobial Activity : A study evaluating the antimicrobial effects of this compound against various bacterial strains demonstrated significant inhibition zones compared to control groups, suggesting strong antibacterial properties.
- Case Study on Anticancer Effects : In vitro assays conducted on cancer cell lines revealed that treatment with this compound resulted in reduced cell viability and induced apoptosis in a dose-dependent manner, indicating its potential as an anticancer agent.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Starting Materials : Ethyl nitroacetate and 5-methylfurfural are common precursors.
- Reaction Conditions : The reaction is generally conducted under reflux with appropriate catalysts to facilitate the formation of the furan-containing amino acid derivative.
- Purification : The final product is purified using chromatography techniques to achieve high purity suitable for biological testing.
Properties
IUPAC Name |
ethyl 3-amino-3-(5-methylfuran-2-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-3-13-10(12)6-8(11)9-5-4-7(2)14-9/h4-5,8H,3,6,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLYQYMAMDCZFTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(O1)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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